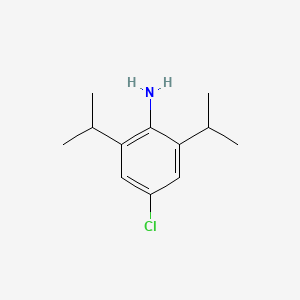

4-Chloro-2,6-diisopropylaniline

Description

Properties

IUPAC Name |

4-chloro-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCOLLORJVMSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins by protonating 2,6-diisopropylaniline with hydrogen chloride gas in an inert solvent such as carbon tetrachloride (CCl₄) or toluene. The resulting ammonium salt is then treated with chlorine gas at temperatures between −15°C and 100°C , typically achieving optimal yields at 0°C–80°C . The reaction proceeds via electrophilic aromatic substitution, where chlorine targets the para position due to steric hindrance from the ortho isopropyl groups.

Example Synthesis (Adapted from US4401833A):

-

Protonation: 3 mol of 2,6-diisopropylaniline is dissolved in CCl₄ and saturated with HCl gas to form the hydrochloride salt.

-

Chlorination: Chlorine gas is introduced at 10°C–15°C over 4 hours.

-

Work-Up: The mixture is hydrolyzed with dilute HCl, neutralized with NaOH, and distilled under vacuum to isolate 4-chloro-2,6-diisopropylaniline.

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 10°C–15°C | 60–70 | 99 |

| Solvent | CCl₄ | 69 | 99 |

| Catalyst (Iodine) | 10 g | 60 | 95 |

Role of Catalysts and Solvents

The addition of Friedel-Crafts catalysts , such as iodine, accelerates chlorination but may reduce selectivity. For instance, using iodine in toluene at 80°C yields 60% product but increases by-product formation. Non-polar solvents like toluene or CCl₄ minimize side reactions, whereas polar solvents (e.g., ethanol) enhance solubility but risk over-chlorination.

Bromination-Substitution Pathways

While less common, bromination followed by chloro-debromination offers an alternative route. US4918230A describes brominating 2,6-diisopropylaniline hydrobromide in 1,2-dichloroethane or cyclohexane, achieving near-quantitative yields. Although this method targets brominated derivatives, analogous chlorination could theoretically replace bromine with chlorine via radical or nucleophilic substitution.

Key Insights from Bromination Studies:

-

Bromination occurs preferentially at the para position due to steric effects.

-

Similar conditions (e.g., −5°C to 100°C ) may apply to chlorination, though chlorine’s higher reactivity necessitates stricter temperature control.

Optimization of Reaction Parameters

Temperature and Pressure

Elevated temperatures (>80°C) favor faster reaction kinetics but risk decomposition of the ammonium salt. Conversely, subzero temperatures slow chlorination, necessitating extended reaction times. Atmospheric pressure suffices for most setups, though 1.0–1.5 bar pressures can enhance gas solubility.

Solvent Selection

By-Product Management

Hydrolysable by-products, such as polychlorinated anilines, are removed via azeotropic distillation or aqueous extraction. For example, steam distillation purifies crude 4-chloro-2,6-diisopropylaniline by segregating hydrolyzed impurities into the aqueous phase.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-diisopropylaniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction Reactions: The nitro derivatives can be reduced back to the amine form using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

Oxidation Reactions: Reagents like potassium permanganate or nitric acid.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed:

Substitution Reactions: Products include 4-amino-2,6-diisopropylaniline or 4-thio-2,6-diisopropylaniline.

Oxidation Reactions: Products include 4-nitro-2,6-diisopropylaniline.

Reduction Reactions: Products include 4-amino-2,6-diisopropylaniline.

Biological Activity

4-Chloro-2,6-diisopropylaniline (C12H18ClN) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

4-Chloro-2,6-diisopropylaniline is characterized by the presence of a chlorine atom at the para position of the aniline ring and two isopropyl groups at the ortho positions. Its molecular structure can be depicted as follows:

- Molecular Formula : C12H18ClN

- Molecular Weight : 223.73 g/mol

- Chemical Structure :

The biological activity of 4-Chloro-2,6-diisopropylaniline is primarily attributed to its ability to interact with various enzymes and proteins. It can act as an inhibitor or activator depending on the target molecule. Notably, it has been shown to influence pathways involving:

- Nucleophilic Aromatic Substitution : This reaction allows the compound to modify biological molecules.

- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in inflammatory processes, potentially modulating cytokine release such as IL-1β and IL-18, which are critical in inflammatory responses .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of halogenated anilines like 4-Chloro-2,6-diisopropylaniline. The introduction of chlorine into the molecular structure has been linked to enhanced antibacterial activity. For example:

- Activity Against Bacteria : Compounds with similar structures have demonstrated efficacy against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The presence of halogen atoms often correlates with increased lipophilicity and bioactivity .

| Compound Type | Activity Against | Reference |

|---|---|---|

| 4-Chloro Anilines | Effective against MRSA | |

| 3,4-Dichlorocinnamanilides | Broader spectrum than 4-chlorocinnamanilides |

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of 4-Chloro-2,6-diisopropylaniline on cancer cell lines have indicated varying degrees of toxicity. Notably, compounds derived from this framework have shown potential as anticancer agents while maintaining lower cytotoxicity towards primary mammalian cells .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated a series of chlorinated anilides for their antibacterial properties. The findings revealed that derivatives similar to 4-Chloro-2,6-diisopropylaniline exhibited significant activity against both gram-positive bacteria and mycobacterial strains. Some derivatives showed submicromolar activity against MRSA, suggesting a promising avenue for developing new antibiotics . -

Inflammatory Response Modulation :

Research into the role of 4-Chloro-2,6-diisopropylaniline in modulating inflammatory pathways has shown that it can influence the NLRP3 inflammasome activation. By inhibiting caspase-1 activity, it may reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18 .

Scientific Research Applications

Chemical Synthesis Intermediates

4-Chloro-2,6-diisopropylaniline serves as a crucial intermediate in the synthesis of various chemical compounds. It is primarily utilized in the production of agrochemicals and pharmaceuticals. The compound's structure allows it to participate in diverse chemical reactions, including halogenation and amination processes.

Table 1: Synthesis Pathways Involving 4-Chloro-2,6-Diisopropylaniline

Biological Activities

Research indicates that 4-chloro-2,6-diisopropylaniline exhibits significant biological activity. It has been studied for its potential antimicrobial properties against various pathogens, including Mycobacterium tuberculosis.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of 4-chloro-2,6-diisopropylaniline showed promising results in inhibiting the growth of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were assessed to determine efficacy against this pathogen.

- Findings : Compounds derived from 4-chloro-2,6-diisopropylaniline exhibited MIC values indicating effective inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Agricultural Chemistry

The compound is also recognized for its role in the development of plant protection agents. It is utilized as an intermediate in synthesizing herbicides and pesticides.

Table 2: Applications in Agricultural Chemistry

| Application Type | Description |

|---|---|

| Herbicides | Used to synthesize compounds that inhibit weed growth. |

| Pesticides | Functions as an intermediate in the production of insecticides. |

Hazard Information

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-Chloro-2,6-diisopropylaniline with structurally analogous halogenated anilines:

Key Observations:

- Halogen Effects: The halogen atom (Cl, Br, I) influences molecular weight, polarity, and reactivity. Iodine’s larger atomic radius increases steric bulk and may enhance photophysical properties in MOFs . Chlorine’s higher electronegativity likely accelerates electrophilic substitution compared to bromine or iodine.

- Substituent Position: 2,6-Dibromo-4-isopropylaniline () differs in substituent placement, with bromine at C2/C6 and isopropyl at C3. This alters steric hindrance and electronic distribution compared to the 4-chloro derivative .

Q & A

Q. What are the optimal synthetic routes for preparing 4-chloro-2,6-diisopropylaniline, and what reaction parameters are critical for high yield?

A common method involves nucleophilic substitution using halogenated precursors. For example, 4,6-di-tert-butyl-2-chloropyrimidine reacts with ammonia gas at −50°C, followed by heating to 70°C for 12 hours, yielding 59% product after extraction and purification . Key parameters include temperature control to prevent side reactions and solvent selection (e.g., ethanol). Alternative pathways, such as chlorination of 2,6-diisopropylaniline derivatives, require careful optimization of halogenating agents (e.g., ClO₂ or Cl₂) and quenching steps (e.g., ascorbic acid) to avoid over-halogenation .

Q. What analytical techniques are recommended for characterizing 4-chloro-2,6-diisopropylaniline and its derivatives?

- HPLC-UV : Effective for quantifying trace impurities (e.g., residual ClO₂ or hypochlorite) and monitoring reaction progress. Mobile phase optimization is critical for resolving structurally similar halogenated byproducts .

- NMR Spectroscopy : H NMR (300 MHz, CDCl₃) identifies substituent patterns, with aromatic protons appearing at δ 6.64–7.20 ppm and isopropyl groups at δ 1.26 ppm .

- LCMS : Validates molecular weight (e.g., [M+H] peaks) and detects degradation products .

Q. How should 4-chloro-2,6-diisopropylaniline be stored to ensure long-term stability?

Store under inert atmosphere (argon/nitrogen) at −20°C in amber vials to prevent oxidation and photodegradation. The compound’s pKa (2.52±0.10) suggests sensitivity to basic conditions, requiring pH-neutral environments during handling .

Advanced Research Questions

Q. How do steric effects from the isopropyl groups influence regioselectivity in halogenation reactions of 4-chloro-2,6-diisopropylaniline?

The bulky isopropyl substituents direct electrophilic attack to the para position due to steric hindrance at the ortho positions. Computational modeling (e.g., DFT) can predict electronic and steric contributions, while experimental validation via competitive iodination (using I₂/HNO₃) shows >90% para selectivity in 2,6-diisopropylaniline derivatives . Contrast this with bromination, where solvent polarity (e.g., CH₂Cl₂ vs. THF) further modulates reaction rates .

Q. What strategies mitigate side reactions during functionalization of 4-chloro-2,6-diisopropylaniline for complex molecule synthesis?

- Protection-Deprotection : Formylation of the amine (e.g., using formic acid) prevents unwanted nucleophilic side reactions during cross-coupling. Subsequent Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently in THF/H₂O at 70°C .

- Catalyst Optimization : Use of Pd(OAc)₂ with bulky ligands (e.g., PPh₃) enhances selectivity in aryl-aryl bond formation .

Q. How can computational tools like SHELX refine the crystal structure of 4-chloro-2,6-diisopropylaniline derivatives?

SHELXL leverages high-resolution X-ray data to model steric and electronic effects in crystal lattices. For example, tweaking the U parameter improves accuracy for heavy atoms (e.g., Cl), while twin refinement resolves overlapping reflections in low-symmetry space groups . Pair with DFT calculations (e.g., Gaussian) to validate bond angles and torsional strain .

Q. What are the challenges in scaling up the synthesis of 4-chloro-2,6-diisopropylaniline for industrial research?

- Reaction Control : Exothermic halogenation steps require precise temperature modulation (e.g., cryogenic reactors for Cl₂ addition).

- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., chloroform/hexane) or distillation .

- Safety : The compound’s vapor pressure (0.335 mmHg at 25°C) necessitates closed-system handling to limit inhalation exposure .

Key Methodological Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.